1-(4-Ethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone
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Overview
Description
1-(4-Ethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl-phenyl group and a triazolylsulfanyl group attached to an ethanone backbone. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Attachment of the Ethanone Backbone: The ethanone backbone can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Introduction of the Ethyl-phenyl Group: The ethyl-phenyl group can be introduced through a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted triazoles.
Scientific Research Applications
1-(4-Ethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Agriculture: It is explored for use as a fungicide and herbicide, leveraging the bioactivity of triazole compounds.
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or proteins essential for the survival of pathogens, such as fungi or bacteria. The triazole ring can bind to the active site of these enzymes, disrupting their function and leading to the death of the pathogen.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone
- 1-(4-Propyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone
- 1-(4-Isopropyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone
Uniqueness
1-(4-Ethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is unique due to the specific substitution pattern on the phenyl ring and the presence of the triazolylsulfanyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
InChI |
InChI=1S/C12H13N3OS/c1-2-9-3-5-10(6-4-9)11(16)7-17-12-13-8-14-15-12/h3-6,8H,2,7H2,1H3,(H,13,14,15) |
InChI Key |
VTOQRQKPOBSELE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NC=NN2 |
Origin of Product |
United States |
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